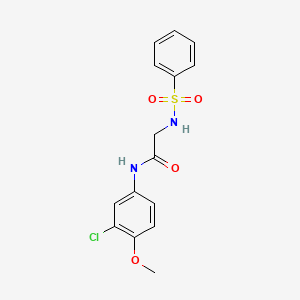

![molecular formula C23H25ClN4O B4616654 7-氯-4-[(4-异丙基-1-哌嗪基)羰基]-8-甲基-2-(4-吡啶基)喹啉](/img/structure/B4616654.png)

7-氯-4-[(4-异丙基-1-哌嗪基)羰基]-8-甲基-2-(4-吡啶基)喹啉

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to the specified compound, often involves nucleophilic reaction steps, amino protection, and deprotection processes. These methods are designed to introduce specific functional groups into the quinoline framework, enabling the targeted modification of the compound's chemical structure. For instance, a similar quinoline derivative was synthesized through a series of steps including amino protection, nucleophilic reaction, and deprotection, purified by silica gel chromatography, and characterized by IR, GC-MS, and 1H-NMR, demonstrating the feasibility of this synthetic approach with high yields for the production of quinoline derivatives (Guo Qian-yi, 2011).

Molecular Structure Analysis

Quinoline derivatives often exhibit planar molecular structures, facilitating π-π stacking and hydrogen bonding interactions. The crystal and molecular structures of these compounds can be determined through techniques such as X-ray diffraction, revealing insights into their molecular assembly, characterized by weak intermolecular hydrogen bonds and aromatic interactions. This structural information is crucial for understanding the compound's reactivity and interactions with biological targets (N. Perin et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including cycloaddition, substitution, and cyclization, influenced by their structural features. These reactions can lead to the formation of new compounds with diverse biological activities. For example, the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions involving quinoxaline derivatives demonstrates the versatility of quinoline compounds in chemical transformations (H. Kim et al., 1990).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems. For instance, certain quinoline derivatives have been identified as potent and selective NMDA glycine-site antagonists, with their physical properties such as solubility and oral absorption being critical for their pharmacological profile (Dean G. Brown et al., 2003).

科学研究应用

DNA检测的荧光探针

新的苯并咪唑[1,2-a]喹啉,包括用哌啶、吡咯烷和哌嗪核取代的苯并咪唑[1,2-a]喹啉,已被合成并表征为其作为DNA特异性荧光探针的潜力。这些化合物在与ct-DNA结合时表现出增强的荧光发射强度,表明它们在DNA检测和研究中的应用(Perin等人,2011)。

药物化学支架

7-氯-4-(哌嗪-1-基)喹啉结构作为药物化学中的关键支架,展示了不同的药理特性。它已显示出对疟疾、寄生虫感染、HIV、糖尿病、癌症等疾病的治疗潜力,突出了其在药物开发中的多功能性(El-Azzouny等人,2020)。

抗菌活性

7-氯-4-(哌嗪-1-基)喹啉的衍生物已被合成并测试其抗菌活性。尽管活性低于环丙沙星,但这些衍生物表现出特征性的结构特征,可能为新型抗菌剂的开发提供信息(Tomišić等人,2002)。

抗癌剂

一种混合药效团方法导致设计和合成4-氨基喹啉衍生的磺酰基类似物,对各种癌细胞系具有显着的细胞毒性。一种化合物尤其显示出作为一种更安全有效的抗癌剂的潜力,在癌细胞中显示出多种中心体形成和促中期-中期细胞周期停滞等机制,突出了其在癌症治疗中的治疗应用(Solomon等人,2019)。

缓蚀抑制

基于8-羟基喹啉的哌嗪衍生物已被研究其作为C35E钢在HCl电解液中的缓蚀添加剂的作用。这些化合物显着改善了钢的防腐性能,其效率取决于它们的浓度和化学结构,为材料保护和寿命提供了见解(El faydy等人,2020)。

属性

IUPAC Name |

(7-chloro-8-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O/c1-15(2)27-10-12-28(13-11-27)23(29)19-14-21(17-6-8-25-9-7-17)26-22-16(3)20(24)5-4-18(19)22/h4-9,14-15H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFKFEIBSBUNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C(C)C)C4=CC=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)

![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)